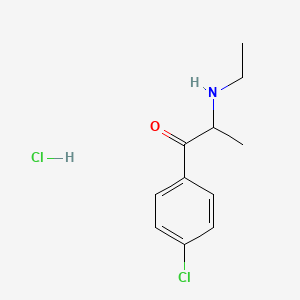

4-Chloroethcathinone hydrochloride

Übersicht

Beschreibung

4-Chloroethcathinone hydrochloride, also known as 4-CEC, is an analytical reference material categorized as a cathinone . It is a stimulant drug found in “bath salts” sold at head shops and over the Internet . The physiological and toxicological properties of this compound are not fully known .

Molecular Structure Analysis

The molecular formula of 4-Chloroethcathinone hydrochloride is C11H14ClNO • HCl . The InChI code is InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9;/h4-8,13H,3H2,1-2H3;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloroethcathinone hydrochloride include a molecular weight of 248.2 , and a neat solid formulation . The compound has a density of 1.1±0.1 g/cm^3, a boiling point of 317.9±22.0 °C at 760 mmHg, and a flash point of 146.0±22.3 °C .Wissenschaftliche Forschungsanwendungen

Analytical Reference Material

4-Chloroethcathinone hydrochloride is primarily used as an analytical reference material . It is used in laboratories to calibrate instruments and validate methods. This ensures that the results obtained from the analysis of samples are accurate and reliable.

Forensic Chemistry & Toxicology

The compound is used in the field of forensic chemistry and toxicology . It can be used to identify and quantify the presence of similar compounds in forensic samples. This is particularly useful in cases involving the misuse of synthetic cathinones.

Stimulant Research

4-Chloroethcathinone hydrochloride falls under the category of synthetic cathinones, which are known to have stimulant effects . Therefore, it can be used in research studying the effects and mechanisms of action of stimulants.

Drug Metabolism Studies

The metabolic profile of 4-Chloroethcathinone hydrochloride is not fully known . Therefore, it can be used in research to study its metabolism, which can provide valuable information about its pharmacokinetics and potential toxicity.

Electrochemical Profiling

The compound can be used in electrochemical profiling . This involves studying the oxidation pathways of the compound, which can provide valuable information about its chemical properties and reactivity.

Development of Detection Methods

Research has been conducted to develop methods for the sensitive and selective detection of 4-Chloroethcathinone and its analogues . This is important for the identification and quantification of these compounds in various samples.

Safety and Hazards

Zukünftige Richtungen

Given the increasing prevalence of synthetic cathinones as drugs of abuse, future research will likely focus on understanding the physiological and toxicological properties of these compounds, including 4-Chloroethcathinone hydrochloride. This will help inform public health strategies and law enforcement efforts .

Wirkmechanismus

Target of Action

4-Chloroethcathinone hydrochloride, also known as FWH-494 hydrochloride, is a synthetic cathinone . The primary targets of this compound are likely to be the dopamine and serotonin transporters . These transporters play a crucial role in regulating the levels of dopamine and serotonin, neurotransmitters that are involved in mood regulation, reward, and motor control .

Mode of Action

It is believed to act as apsychostimulant by elevating extracellular levels of monoaminergic neurotransmitters . This suggests that the compound may interact with its targets (dopamine and serotonin transporters) to increase the release or inhibit the reuptake of these neurotransmitters .

Biochemical Pathways

Given its proposed mode of action, it is likely to affect pathways related tomonoaminergic neurotransmission

Pharmacokinetics

It has been reported that its metabolism, excretion, and biological availability have been studied . More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, is currently lacking .

Result of Action

Studies involving mice indicate that it can stimulate spontaneous locomotor activity and motor performance in a dose-dependent manner . This suggests that the compound may have stimulant-like effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9;/h4-8,13H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENZBLLLJXXVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroethcathinone hydrochloride | |

CAS RN |

22198-75-0 | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-2-(ethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22198-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022198750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG61Y40V38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

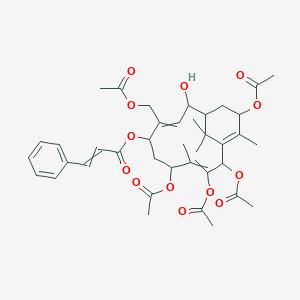

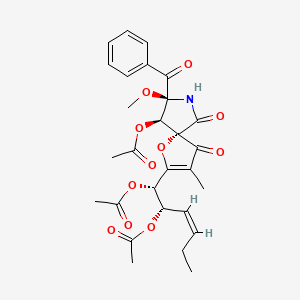

![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)